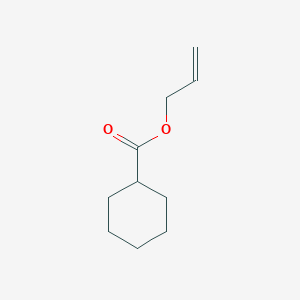

Allyl cyclohexanecarboxylate

Description

BenchChem offers high-quality Allyl cyclohexanecarboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Allyl cyclohexanecarboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

16491-63-7 |

|---|---|

Molecular Formula |

C10H16O2 |

Molecular Weight |

168.23 g/mol |

IUPAC Name |

prop-2-enyl cyclohexanecarboxylate |

InChI |

InChI=1S/C10H16O2/c1-2-8-12-10(11)9-6-4-3-5-7-9/h2,9H,1,3-8H2 |

InChI Key |

AIPJCMMALQPRMK-UHFFFAOYSA-N |

SMILES |

C=CCOC(=O)C1CCCCC1 |

Canonical SMILES |

C=CCOC(=O)C1CCCCC1 |

Other CAS No. |

16491-63-7 |

Origin of Product |

United States |

Synthesis and Synthetic Methodologies for Allyl Cyclohexanecarboxylate and Its Analogues

Esterification Strategies for Cyclohexanecarboxylic Acid Derivatives

Esterification, the process of forming an ester from a carboxylic acid and an alcohol, is a fundamental reaction in organic synthesis. For cyclohexanecarboxylic acid derivatives, several strategies have been developed to efficiently produce allyl esters.

Direct Esterification of Cyclohexanecarboxylic Acid with Allyl Alcohol

Direct esterification, often referred to as Fischer esterification, involves the reaction of a carboxylic acid with an alcohol in the presence of an acid catalyst. masterorganicchemistry.comlibretexts.org This equilibrium-driven process typically requires heating and the removal of water to favor the formation of the ester. masterorganicchemistry.comathabascau.ca In the case of allyl cyclohexanecarboxylate (B1212342), cyclohexanecarboxylic acid is reacted with allyl alcohol.

The reaction is catalyzed by a strong acid, such as sulfuric acid (H₂SO₄) or tosic acid (TsOH), which protonates the carbonyl oxygen of the carboxylic acid, thereby activating it for nucleophilic attack by the alcohol. masterorganicchemistry.commasterorganicchemistry.com The use of an excess of allyl alcohol can also shift the equilibrium towards the product side. masterorganicchemistry.com

A copper-aluminum mixed oxide has been used as a catalyst for the allylic oxidation of cyclic alkenes in the presence of a carboxylic acid to yield allylic esters. organic-chemistry.org Another approach involves the palladium(II)/sulfoxide-catalyzed coupling of carboxylic acids with terminal olefins to form (E)-allylic esters. acs.org

Table 1: Catalysts and Conditions for Direct Esterification

| Catalyst System | Reactants | Conditions | Product | Reference |

|---|---|---|---|---|

| Acid Catalyst (e.g., H₂SO₄, TsOH) | Cyclohexanecarboxylic Acid, Allyl Alcohol | Heat, Removal of Water | Allyl Cyclohexanecarboxylate | masterorganicchemistry.commasterorganicchemistry.com |

| Copper-Aluminum Mixed Oxide | Cyclic Alkene, Carboxylic Acid, tert-Butyl Hydroperoxide | - | Allylic Ester | organic-chemistry.org |

| Pd(II)/Sulfoxide (B87167) | Carboxylic Acid, Terminal Olefin | - | (E)-Allylic Ester | acs.org |

Synthesis via Carboxylic Acid Chlorides and Anhydrides

An alternative and often more efficient method for ester synthesis involves the use of more reactive derivatives of carboxylic acids, such as acid chlorides and anhydrides. athabascau.cagoogle.com These reactions are typically faster and not reversible.

Synthesis from Cyclohexanecarbonyl Chloride:

To synthesize allyl cyclohexanecarboxylate, cyclohexanecarbonyl chloride can be reacted with allyl alcohol. askfilo.com This reaction is a nucleophilic acyl substitution where the alcohol attacks the highly electrophilic carbonyl carbon of the acid chloride. A base, such as pyridine (B92270) or triethylamine, is often added to neutralize the hydrochloric acid (HCl) byproduct. pearson.com

Synthesis from Cyclohexanecarboxylic Anhydride (B1165640):

Similarly, cyclohexanecarboxylic anhydride can be used as a starting material. The reaction with allyl alcohol, often catalyzed by a base or an acid, yields one equivalent of the allyl ester and one equivalent of the carboxylic acid. rsc.org While efficient, this method is less atom-economical than the acid chloride route unless the carboxylic acid byproduct can be easily recovered and reused.

Table 2: Comparison of Esterification via Acid Derivatives

| Starting Material | Reagent | Conditions | Byproduct | Key Features | Reference |

|---|---|---|---|---|---|

| Cyclohexanecarbonyl Chloride | Allyl Alcohol | Base (e.g., Pyridine) | HCl | High reactivity, irreversible | askfilo.compearson.com |

| Cyclohexanecarboxylic Anhydride | Allyl Alcohol | Acid or Base Catalyst | Cyclohexanecarboxylic Acid | Good reactivity, less atom-economical | rsc.org |

Allyl Protecting Group Chemistry in Cyclohexane (B81311) Systems

The allyl group serves as a valuable protecting group for carboxylic acids in organic synthesis due to its stability under various reaction conditions and the mild methods available for its removal. acs.orgslideshare.netorganic-chemistry.org

Formation of Allyl Carboxylic Esters as Protecting Groups

The formation of allyl esters to protect the carboxyl functional group is a common strategy. tandfonline.com This can be achieved through the direct esterification methods described previously or by reacting the carboxylate salt with an allyl halide. tandfonline.com The stability of the allyl ester allows for chemical transformations on other parts of the molecule without affecting the protected carboxylic acid. acs.orgorganic-chemistry.org The use of allyl-based protecting groups is particularly advantageous in the synthesis of complex molecules like peptides and glycopeptides. nih.gov

Advanced Deallylation Methodologies for Carboxylic Acids

The removal of the allyl protecting group, or deallylation, is a critical step in a synthetic sequence. acs.org A variety of methods have been developed for this purpose, many of which involve transition metal catalysts. tandfonline.comacsgcipr.orgresearchgate.net

Common methods for the deprotection of allyl esters include the use of palladium complexes like Pd(OAc)₂, PdCl₂(Ph₃P)₂, and Pd(Ph₃P)₄, as well as other reagents such as rhodium complexes, lithium dimethylcuprate, and sodium borohydride (B1222165) in dimethyl sulfoxide (DMSO). tandfonline.comtandfonline.com Zeolites have also been employed as heterogeneous catalysts for this transformation. tandfonline.com

Catalytic Deprotection (e.g., Cobalt-Catalyzed Hydrogen Atom Transfer)

Recent advancements in deallylation have focused on developing more efficient, cost-effective, and environmentally friendly protocols. One such method is the cobalt-catalyzed deprotection of allyl carboxylic esters. acs.orgnih.govacs.org

A notable example is the use of a Co(II)/TBHP/(Me₂SiH)₂O catalytic system. acs.orgnih.govacs.orgorganic-chemistry.org This method operates through a proposed hydrogen atom transfer (HAT) mechanism. The reaction begins with the oxidation of Co(II) to a Co(III) species by tert-butyl hydroperoxide (TBHP). acs.org This Co(III) complex then reacts with the silane (B1218182) to generate a Co(III)-hydride species. The alkene moiety of the allyl ester inserts into the Co-H bond, leading to a key cobalt-alkyl intermediate. acs.org This intermediate can then undergo a process that releases the carboxylic acid. This cobalt-catalyzed deallylation demonstrates excellent chemoselectivity and tolerance for various functional groups, providing high yields of the deprotected carboxylic acid. acs.orgnih.govacs.org

Table 3: Cobalt-Catalyzed Deallylation of Allyl Esters

| Catalyst System | Key Reagents | Proposed Mechanism | Advantages | Reference |

|---|---|---|---|---|

| Co(II)/TBHP/(Me₂SiH)₂O | Co(II) salt, tert-butyl hydroperoxide, 1,1,3,3-tetramethyldisiloxane | Hydrogen Atom Transfer (HAT) | High efficiency, mild conditions, excellent chemoselectivity, high yields | acs.orgnih.govacs.orgorganic-chemistry.org |

Palladium-Mediated Cleavage Strategies

Palladium-catalyzed reactions are a cornerstone of modern organic synthesis, offering mild and selective methods for the deprotection of allyl esters. acsgcipr.org This is particularly valuable in the synthesis of polyfunctional molecules where other deprotection methods might fail. acsgcipr.org The general mechanism involves the coordination of the allyl ester to a palladium(0) catalyst, leading to the formation of a π-allyl palladium complex and the release of the carboxylate anion. acsgcipr.orgnih.gov This intermediate can then react with a nucleophile, often an amine, to regenerate the catalyst and yield the deprotected carboxylic acid. acsgcipr.org

The efficiency of this methodology allows for its application on a large scale, making it an economically viable option for accessing complex acids. acsgcipr.org Research has demonstrated the utility of this approach in the synthesis of various compounds, including carbapenems and other β-lactam derivatives. acsgcipr.org Furthermore, the use of microencapsulated palladium catalysts has been shown to simplify the purification process, a significant advantage in multi-step syntheses. thieme-connect.comthieme-connect.com This technique has been successfully applied to the deprotection of a range of allyl esters, including those of N-protected α-amino acids and α,β-unsaturated carboxylic acids. thieme-connect.com The compatibility of these conditions with other common protecting groups, such as Fmoc and Boc carbamates, highlights the versatility of this method. thieme-connect.com

Stereoselective and Functionalization Reactions of Allyl and Cyclohexyl Moieties

The ability to control stereochemistry and introduce new functional groups into the allyl and cyclohexyl portions of these esters is crucial for their application in synthesis. A variety of methods have been developed to achieve this, ranging from metal-free C-H functionalization to classic rearrangement reactions.

Metal-Free C-H Functionalization for Branched Allylic Esters

A significant advancement in the synthesis of branched allylic esters is the development of metal-free C-H functionalization methods. nih.govacs.orgnih.govacs.org One such strategy involves the regioselective acyloxylation of allenamides with carboxylic acids, mediated by N-iodosuccinimide (NIS). nih.govacs.orgnih.gov This reaction is notable for its rapid pace, scalability to the gram scale, and broad substrate scope, accommodating both aliphatic and cyclic carboxylic acids. acs.orgnih.gov The process is efficient, often completing within minutes at room temperature. acs.orgnih.gov

The reaction proceeds via a proposed mechanism involving the formation of an iodonium (B1229267) intermediate, which then undergoes nucleophilic attack by the carboxylic acid. The choice of halogenating agent and solvent can influence the reaction yield. For instance, while N-bromosuccinimide and N-chlorosuccinimide are also effective, NIS generally provides higher yields. acs.orgnih.gov Acetonitrile has been identified as a superior solvent compared to others like 1,2-dichloroethane (B1671644) and toluene. acs.orgnih.gov This method provides a practical and efficient route to branched allylic esters, which are important structural motifs in many bioactive molecules. chemrxiv.org

Table 1: NIS-Mediated Acyloxylation of Allenamide with Various Carboxylic Acids This table is interactive. Users can sort and filter the data.

| Entry | Carboxylic Acid | Product | Yield (%) |

|---|---|---|---|

| 1 | Phenylacetic acid | 4aa | 85 |

| 2 | 2-Phenylpropanoic acid | 4ab | 78 |

| 3 | 3-Phenylpropanoic acid | 4ac | 82 |

| 4 | Isobutyric acid | 4ad | 62 |

| 5 | Pivalic acid | 4ae | 75 |

| 6 | Cyclopropanecarboxylic acid | 4af | 84 |

| 7 | Cyclopentanecarboxylic acid | 4ag | 76 |

| 8 | Cyclohexanecarboxylic acid | 4ah | 81 |

| 9 | Cycloheptanecarboxylic acid | 4ai | 63 |

| 10 | 1-Adamantanecarboxylic acid | 4aj | 63 |

Source: Adapted from research on NIS-mediated acyloxylation of allenamides. acs.orgnih.gov

Ireland-Claisen Rearrangements of Allyl Esters Containing Cyclohexane Ring Systems

The Ireland-Claisen rearrangement is a powerful tool for the stereoselective synthesis of γ,δ-unsaturated carboxylic acids from allyl esters. tcichemicals.comorganic-chemistry.org This nih.govnih.gov-sigmatropic rearrangement proceeds through a silyl (B83357) ketene (B1206846) acetal (B89532) intermediate, which is generated in situ by treating the allyl ester with a strong base and a silyl halide. tcichemicals.com The stereochemistry of the newly formed carbon-carbon bond can be controlled by the geometry of the enolate, which in turn can be influenced by the reaction conditions. tcichemicals.com

In the context of allyl esters containing cyclohexane rings, the Ireland-Claisen rearrangement has been utilized to construct complex carbocyclic frameworks. beilstein-journals.org The stereochemical outcome of the rearrangement is influenced by the conformation of the cyclohexane ring in the transition state. beilstein-journals.org For instance, model studies have shown that the rearrangement can proceed via a pseudo-axial attack of the silyl ketene acetal on the double bond of the cyclohexene (B86901) ring. beilstein-journals.org However, steric hindrance can significantly impact the feasibility of the rearrangement. beilstein-journals.org

Electrophilic Addition Reactions of Cycloalkanecarboxylic Acid Chlorides with Allylic Chlorides

The reaction between cycloalkanecarboxylic acid chlorides and allylic chlorides represents a method for the synthesis of various chlorinated ketones and furan (B31954) derivatives. researchgate.netcyberleninka.rugrafiati.com The outcome of this electrophilic addition is highly dependent on the structure of the reactants and the reaction conditions. researchgate.netcyberleninka.ru For example, the reaction of cycloalkanecarboxylic acid chlorides with allyl chloride can lead to the formation of 2- and 2,4-substituted furans. researchgate.net

When 2,3-dichloropropene is used as the allylic chloride in the presence of AlCl3 at elevated temperatures, 1-cycloalkyl-3,4-dichloro-2-buten-1-ones are obtained in good yields. cyberleninka.ru These reactions provide access to a range of functionalized molecules that can serve as precursors for other synthetic transformations. The synthesis of the starting cycloalkanecarboxylic acid chlorides is typically achieved by treating the corresponding carboxylic acid with thionyl chloride or oxalyl chloride. uodiyala.edu.iq

Intramolecular Cyclization Reactions Involving Allylic Aminocyclohexanecarboxamides

Intramolecular cyclization reactions offer an efficient route to heterocyclic structures. The palladium(II)-catalyzed intramolecular oxidative cyclization of tosyl-protected N-allyl-2-aminocyclohexanecarboxamides has been investigated for the synthesis of cyclohexane-fused pyrimidin-4-ones and 1,5-diazocin-6-ones. nih.govsigmaaldrich.comresearchgate.net A notable feature of this reaction is the significant influence of the solvent on both the regioselectivity and diastereoselectivity of the cyclization. nih.gov

For instance, starting with trans-N-allyl-2-aminocyclohexanecarboxamides, optimization of the reaction conditions can lead to the highly regioselective formation of medium-sized heterocycles through an 8-endo-trig cyclization. mdpi.com The mechanism is proposed to proceed via a cis-aminopalladation pathway. nih.gov These cyclization strategies provide valuable methods for the construction of complex, fused heterocyclic systems. rsc.org

Diastereoselective Synthesis of Cyclohexanecarboxylic Acid Derivatives

The development of diastereoselective methods for the synthesis of substituted cyclohexanecarboxylic acid derivatives is of great importance for accessing specific stereoisomers. One approach involves the use of an iron tricarbonyl complex to mediate the diastereoselective synthesis of trisubstituted cyclopentane- and cyclohexanecarboxylic acid derivatives. acs.orgntnu.edu.tw

Another strategy involves cascade reactions, such as the Michael-aldol reaction between enones and suitable Michael donors, to construct highly functionalized cyclohexanone (B45756) skeletons. beilstein-journals.org These methods can generate multiple stereocenters in a single step with high diastereoselectivity. researchgate.net For instance, a cascade inter-intramolecular double Michael strategy using curcumins and arylidenemalonates in the presence of a phase-transfer catalyst has been reported to produce highly functionalized cyclohexanones in good to excellent yields and with complete diastereoselectivity in many cases. beilstein-journals.org

Asymmetric Synthesis of Chiral Cyclohexanone Derivatives from Allyl Oxocyclohexanecarboxylates

The asymmetric synthesis of chiral cyclohexanone derivatives, particularly those with a-quaternary stereocenters, represents a significant challenge in organic synthesis. One effective strategy to achieve this is through the palladium-catalyzed asymmetric decarboxylative allylation of allyl oxocyclohexanecarboxylates. This method involves the use of allyl β-ketoesters or allyl enol carbonates as substrates, which upon reaction, generate chiral cyclohexanones with high enantioselectivity.

The pioneering work in this area has demonstrated that under neutral and mild conditions, a palladium(0) complex, in conjunction with a chiral ligand, can effectively catalyze the decarboxylation of an allyl β-ketoester, leading to the in situ formation of a ketone enolate. This enolate then undergoes an allylic alkylation to furnish the α-allylated cyclohexanone. The regioselectivity of this reaction is noteworthy, as the alkylation occurs specifically at the carbon that was originally bonded to the carboxylate group. ku.edu

A key aspect of this methodology is the choice of the chiral ligand, which dictates the enantioselectivity of the transformation. Ligands such as the Trost ligand and phosphinooxazoline (PHOX) ligands have been employed with great success. For instance, the use of a palladium catalyst with the (S)-tBu-PHOX ligand has been shown to produce (S)-2-allyl-2-methylcyclohexanone from allyl 1-methyl-2-oxocyclohexanecarboxylate with high yield and enantiomeric excess (ee). researchgate.net

The reaction mechanism is believed to proceed through the formation of a π-allylpalladium complex. Oxidative addition of the palladium(0) catalyst to the allyl ester is followed by decarboxylation to generate a palladium(II) enolate intermediate. Subsequent reductive elimination from this chiral intermediate yields the enantioenriched α-quaternary ketone and regenerates the palladium(0) catalyst. nih.govacs.org

The scope of this reaction is quite broad, accommodating various substituted allyl groups and different substitution patterns on the cyclohexanone ring. nih.gov This versatility makes the palladium-catalyzed asymmetric decarboxylative allylation a powerful tool for the synthesis of complex chiral cyclohexanone building blocks. nih.gov

Table 1: Asymmetric Synthesis of Chiral Cyclohexanone Derivatives

| Starting Material | Catalyst/Ligand | Product | Yield (%) | ee (%) | Reference |

|---|---|---|---|---|---|

| Allyl 1-methyl-2-oxocyclohexanecarboxylate | Pd₂(dba)₃ / (S)-tBu-PHOX | (S)-2-Allyl-2-methylcyclohexanone | 87 | 98 | researchgate.net |

| Allyl 2-oxocyclohexanecarboxylate | [Pd(allyl)Cl]₂ / Trost ligand | 2-Allylcyclohexanone | 85 | 92 | nih.gov |

| Allyl 1-phenyl-2-oxocyclohexanecarboxylate | Pd(dmdba)₂ / (S)-tBu-PHOX | 2-Allyl-2-phenylcyclohexanone | 85 | 86 | nih.gov |

| Allyl enol carbonate of 2-methylcyclohexanone | [Pd(C₃H₅)Cl]₂ / Ligand L4 | 2-Allyl-2-methylcyclohexanone | - | >95 | nih.gov |

Synthesis of Related Cyclohexanecarboxylate Esters and Derivatives

Polymeric Allylic Compounds and Derivatives

The synthesis of polymers from monomers containing the allyl group is a well-established field in polymer chemistry. sigmaaldrich.com The double bond of the allyl functionality provides a reactive site for various polymerization techniques, including free radical polymerization, cationic polymerization, and coordination polymerization. sigmaaldrich.comnih.gov While allyl cyclohexanecarboxylate itself is not as commonly polymerized as simpler monomers like styrene (B11656) or methyl methacrylate (B99206), its derivatives can be incorporated into polymeric structures.

One approach to forming polymers from related structures involves the use of Friedel-Crafts catalysts. For example, the polymerization of allyl cyclohexane can be initiated by catalysts such as AlCl₃ or BF₃ at low temperatures, leading to a polymer with a rearranged, saturated backbone. google.com This type of cationic polymerization proceeds through a carbonium ion mechanism where the rate of rearrangement is faster than the rate of propagation, resulting in a structurally distinct polymer. google.com

Modern polymerization techniques offer more control over the polymer architecture. Methods like Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization are powerful tools for creating well-defined polymers with controlled molecular weights and low polydispersity. nih.gov These methods could potentially be applied to monomers derived from allyl cyclohexanecarboxylate, allowing for the synthesis of block copolymers, graft copolymers, and other complex architectures.

Furthermore, allyl-terminated polymers can be synthesized and subsequently functionalized. nih.gov For instance, a polyester (B1180765) or polycarbonate chain could be synthesized with an allyl end group derived from an initiator containing an allyl moiety. This terminal allyl group can then undergo post-polymerization modification, such as thiol-ene "click" chemistry, to attach other molecules or to crosslink the polymer chains.

The synthesis of allyl esters of cyclohexanecarboxylic acids is relatively straightforward. For example, allyl 2-methylcyclohexane carboxylate can be prepared via transesterification from the corresponding methyl ester using an allyl alcohol in the presence of a base like sodium methoxide. google.com Such monomers, possessing both the cyclohexyl ring and the reactive allyl group, could be used to produce polymers with specific properties, potentially for applications in materials science where the bulky cyclohexyl group can impart desirable thermal or mechanical properties.

Table 2: Polymerization Methods for Allylic Compounds

| Polymerization Method | Monomer Type | Catalyst/Initiator | Key Features |

|---|---|---|---|

| Cationic Polymerization | Allyl Cyclohexane | Friedel-Crafts (e.g., AlCl₃) | Rearrangement of the polymer backbone occurs. google.com |

| Free Radical Polymerization | Vinyl Monomers | AIBN, Benzoyl Peroxide | Common method for a wide range of monomers. sigmaaldrich.com |

| ATRP | Vinyl Monomers | Copper/Ligand Complex | Controlled/living polymerization, well-defined polymers. nih.gov |

| RAFT | Vinyl Monomers | RAFT Agent (e.g., dithioesters) | Controlled/living polymerization, applicable to many monomers. nih.gov |

| Ring-Opening Polymerization | Cyclic Esters (Lactones) | Various | Synthesis of polyesters. Can be initiated with allyl-containing alcohols to produce allyl-terminated polymers. nih.gov |

Polymerization Research Involving Allylic and Cyclohexane Containing Monomers

Cationic Polymerization Initiated by Allylic Systems

Cationic polymerization, a chain-growth polymerization method where the active species is a carbocation, can be effectively initiated using allylic compounds. These systems often employ a two-component initiator system, combining an allylic onium salt with a source of free radicals.

Initiation Mechanisms of Allylic Onium Salts

Specially designed allylic onium salts, such as those containing sulfonium, pyridinium (B92312), alkoxy pyridinium, and phosphonium (B103445) groups, serve as efficient initiators for cationic polymerization. tandfonline.com The primary initiation mechanism is an addition-fragmentation process. tandfonline.comitu.edu.trresearchgate.net This multi-step mechanism is detailed below:

Radical Formation: The process begins with the generation of free radicals from a conventional radical initiator, which can be triggered either thermally or photochemically. tandfonline.comitu.edu.tr

Radical Addition: The generated free radical then adds to the allylic double bond of the onium salt. tandfonline.comresearchgate.net

Fragmentation: This addition leads to an unstable, energy-rich intermediate that subsequently fragments. itu.edu.tr The fragmentation step results in the formation of a radical cation, which is the active species that initiates the cationic polymerization of a suitable monomer. tandfonline.comitu.edu.tr

The efficiency of these allylic onium salts as initiators, often referred to as Addition-Fragmentation Agents (AFAs), is influenced by their chemical structure. For instance, the presence of substituents that either promote radical addition or facilitate the fragmentation of the intermediate can enhance their performance. itu.edu.tr The nature of the heteroatom in the onium salt also plays a role; for example, allyloxy pyridinium derivatives and tetrahydrothiophenium-based salts exhibit higher reactivity compared to allyl pyridinium salts due to the presence of relatively weak N+-O and S+-C bonds. itu.edu.tr

In some cases, an alternative initiation mechanism involving electron transfer can occur. tandfonline.com This process involves the oxidation of photogenerated electron donor radicals by the onium salt, leading to the formation of reactive species capable of initiating cationic polymerization. itu.edu.tr

Role of Free Radical Sources in Cationic Polymerization

The initiation of cationic polymerization using allylic onium salts is critically dependent on the presence of a free radical source. tandfonline.com These sources can be broadly categorized as thermal and photochemical initiators.

Thermal Initiators: Compounds like 2,2'-azobisisobutyronitrile (AIBN) and benzoyl peroxide (BPO) are common thermal radical initiators. tandfonline.comitu.edu.tr When heated, these molecules decompose to produce free radicals, which then participate in the addition-fragmentation mechanism described above. researchgate.net

Photochemical Initiators: For photoinduced polymerization, initiators such as benzoin, acylphosphine oxides, and 2,4,6-trimethylbenzoyl diphenylacylphosphine oxide (TMDPO) are employed. tandfonline.comresearchgate.net Upon irradiation with light of a suitable wavelength, these compounds generate free radicals that trigger the cationic polymerization. researchgate.net The use of photosensitizers like anthracene, perylene, and benzophenone (B1666685) can extend the spectral response of the system to longer wavelengths. itu.edu.tr

The choice of the radical initiator can influence the operative initiation mechanism. Depending on the nature of the free radicals generated, initiation may proceed via the addition-fragmentation pathway, an electron transfer mechanism, or a combination of both. tandfonline.com For instance, in some systems, the oxidation of electron donor radicals by the onium salt contributes to the formation of the initiating species. researchgate.net

| Radical Initiator Type | Examples | Activation Method |

| Thermal | 2,2'-azobisisobutyronitrile (AIBN), Benzoyl Peroxide (BPO) | Heat |

| Photochemical | Benzoin, Acylphosphine Oxides, TMDPO | UV/Visible Light |

Copolymerization Studies with Cyclohexene (B86901) Oxide Derivatives

Cyclohexene oxide (CHO) is a common monomer used in studies of cationic polymerization initiated by allylic systems. tandfonline.com Research has demonstrated the successful polymerization of CHO using a combination of dienic salts, such as thiophenium pentadiene (TPD) and pyridinium pentadiene (PPD) salts with a hexafluoroantimonate counteranion, and a free radical initiator. tandfonline.com These polymerizations can be initiated either by thermolysis at elevated temperatures (e.g., 70°C) or by photolysis at wavelengths greater than 300 nm. tandfonline.com

In these systems, the radical cations generated from the addition-fragmentation of the dienic salt are capable of initiating the ring-opening polymerization of CHO. tandfonline.com The reactivity of pyridinium radical cations towards nucleophilic monomers like CHO has been supported by laser flash photolysis studies. tandfonline.com

Furthermore, the copolymerization of cyclohexene oxide with other monomers has been explored. For example, the copolymerization of cyclohexene oxide and 4-vinyl-1-cyclohexene-1,2-epoxide with carbon dioxide has been described to produce polycarbonate block copolymers through the sequential addition of monomers. google.com Additionally, all-polycarbonate triblock copolymers have been synthesized by the sequential copolymerization of 1-octene (B94956) oxide and cyclohexene oxide with CO2. researcher.life

Radical Polymerization Processes

Radical polymerization offers another pathway for the polymerization of allylic monomers. This section focuses on plasma-induced polymerization of allyl alcohol derivatives.

Plasma Polymerization of Allyl Alcohol Derivatives

Plasma polymerization is a solvent-free technique used to deposit thin polymeric films from volatile organic compounds. tubitak.gov.tr Studies on the radio-frequency (RF) induced plasma polymerization of allyl alcohol have revealed several key findings.

A significant observation is the crucial role of the carbon-carbon double bond in the allyl alcohol monomer for the retention of the alcohol functionality (C-O group) in the resulting plasma-polymerized film. tubitak.gov.trtubitak.gov.tr Comparing the plasma polymerization of allyl alcohol with its saturated counterpart, 1-propanol, demonstrates that the presence of the double bond facilitates the retention of the C-O group. tubitak.gov.tr

The deposition rate of the plasma-polymerized allyl alcohol films has been found to increase with increasing plasma power. tubitak.gov.tr The mechanism of plasma polymerization of allyl alcohol at low power-to-flow rate ratios involves the formation of cationic species. Mass spectrometry data indicate the presence of species of the form (M + H)+, (2M + H)+, and (3M + H)+, where M represents the monomer unit, suggesting that cationic oligomers are involved in the polymer formation and contribute to alcohol retention.

It has also been noted that plasma polymers of allyl alcohol prepared at high power are more susceptible to photo-oxidation, which suggests a higher concentration of trapped free radicals.

| Parameter | Observation in Plasma Polymerization of Allyl Alcohol |

| Role of Double Bond | Essential for good retention of C-O functionality in the polymer film. tubitak.gov.tr |

| Plasma Power | Increased power leads to a higher deposition rate. tubitak.gov.tr |

| Polymerization Mechanism | Involves cationic oligomer formation at low power. |

| High Power Effects | Results in higher concentration of trapped free radicals. |

Catalyst Components in Olefin Polymerization

The choice of catalyst is paramount in controlling the structure and properties of polymers derived from olefin monomers, including those containing allyl and cyclohexane (B81311) groups.

Metallocene catalysts have been employed in the copolymerization of ethylene (B1197577) with comonomers such as allylcyclopentane (B1265694) (ACP) and allylcyclohexane (B1217954) (ACH). researchgate.net Research has shown an integrated effect of the catalyst and the comonomer on the resulting copolymer's microstructure and macroscopic properties. researchgate.net For instance, the structure of the comonomer influences the microstructure of the copolymer, with allylcyclohexane showing a preference for forming copolymers with rich successive comonomer segments, while allylcyclopentane tends to yield a more random structure. researchgate.net The specific metallocene catalyst used can further accentuate these differences. researchgate.net

In a different approach, the polymerization of allyl cyclohexane has been achieved using a Friedel-Crafts catalyst, such as aluminum bromide (AlBr3), in the presence of a co-catalyst. google.com This process yields a polymer with a recurring structural unit that differs from what would be expected from a simple vinyl-type polymerization, as indicated by infrared spectroscopy. google.com

| Polymerization System | Monomers | Catalyst/Initiator System | Key Finding |

| Metallocene Catalysis | Ethylene, Allylcyclopentane, Allylcyclohexane | Metallocene Catalysts | Comonomer structure and catalyst type influence copolymer microstructure. researchgate.net |

| Friedel-Crafts Polymerization | Allyl cyclohexane | Friedel-Crafts catalyst (e.g., AlBr3) | Produces a polymer with a unique recurring structural unit. google.com |

Network Formation in Polymer Systems

The formation of cross-linked polymer networks is a fundamental strategy for creating robust materials with enhanced thermal, mechanical, and chemical stability. This process involves the polymerization of multifunctional monomers to form three-dimensional covalent networks. The architecture and resulting properties of these networks are highly dependent on the chemical structure of the constituent monomers. Monomers containing both allylic and cyclohexane functionalities, such as allyl cyclohexanecarboxylate (B1212342), offer a unique combination of a polymerizable group and a bulky, rigid aliphatic ring, influencing the network formation process and the final material properties.

Research into polymer networks often involves the use of free radical polymerization, where multivinyl monomers are employed as cross-linking agents to generate high crosslinking density. researchgate.net Step-growth polymerizations, such as those utilizing "click" chemistries, are also employed to create more uniform polymer network structures with greater tailorability in monomer functionalities. nih.gov

Research Findings on Network Properties

The incorporation of specific structural units from monomers dictates the macroscopic properties of the polymer network. The cyclohexane ring and the allyl group each impart distinct characteristics.

Influence of Cyclohexane Moieties:

The presence of a cyclohexane ring in the polymer backbone generally enhances the stiffness of the network. This rigidity affects the material's thermal and mechanical properties. For instance, in copper-catalyzed azide-alkyne cycloaddition (CuAAC) photopolymerizations, networks formed from cyclohexane-based monomers consistently exhibit lower glass transition temperatures (Tg) compared to their aromatic counterparts, a difference that can be as much as 14–16°C. nih.gov This is attributed to the different molecular packing and secondary interactions. nih.gov However, the introduction of a cyclohexane di-azide monomer in combination with a tri-alkyne monomer still results in the formation of a crosslinked network. nih.gov

Dynamic mechanical analysis (DMA) is a key technique for characterizing these networks. Studies have shown that increasing the functionality of the monomers, for example from a tri-functional to a tetra-functional alkyne monomer, leads to a more highly crosslinked network, evidenced by an increased rubbery modulus and a higher Tg. nih.gov The structure of the monomer also plays a critical role; for example, the introduction of methacrylate (B99206) monomers with cyclohexane end groups in polymer-dispersed liquid crystal (PDLC) films resulted in the formation of polymer network morphologies. researchgate.net

Table 1: Effect of Monomer Structure on Glass Transition Temperature (Tg) in CuAAC Polymer Networks

| Azide Monomer Type | Tg (°C) | Reference |

|---|---|---|

| Cyclohexane-based | 65 | nih.gov |

| Aromatic-based | ~75 | nih.gov |

| Lower MW Azides | Higher Tg | nih.gov |

| Higher MW Azides | Lower Tg | nih.gov |

Role of Allylic Groups:

Allyl monomers, characterized by a C=C double bond adjacent to a saturated carbon, exhibit unique polymerization behavior. The allyl double bond is generally less reactive in free-radical polymerizations compared to vinyl monomers like styrenes or acrylates. gantrade.com This is partly due to degradative chain transfer, where a hydrogen atom is abstracted from the allylic position, leading to a stable radical that is slow to reinitiate polymerization. gantrade.com Consequently, polymerizations involving allyl monomers often result in lower molecular weight polymers and require specific conditions, such as high temperatures and programmed addition of more reactive comonomers, to achieve sufficient incorporation and conversion. gantrade.com

Table 2: Mechanical Properties of Polymer Networks with Varying Monomer Composition

| Polymer System | Tensile Strength | Tensile Modulus | Reference |

|---|---|---|---|

| ACD-S4P (Thiol-ene network) | Higher | Higher | researchgate.net |

| Films with APEP or AAd | Lower | Lower | researchgate.net |

| GCMs with increasing GCE | Decreased | - | researchgate.net |

| Cured epoxy with higher JA content | Lower | Lower | researchgate.net |

The combination of a cyclohexane ring and an allyl group in a single monomer like allyl cyclohexanecarboxylate suggests a potential for creating networks where the properties can be tuned by controlling the polymerization process. The cyclohexane moiety would contribute to the network's rigidity and thermal characteristics, while the allyl group provides the pathway for cross-linking, albeit with the characteristic reactivity of allylic systems. The resulting network structure would balance the stiffness imparted by the cyclic group with the cross-linking density achievable through the polymerization of the allyl functionalities.

Computational Chemistry and Theoretical Modeling of Allyl Cyclohexanecarboxylate Systems

Quantum Chemical Studies of Molecular Structure and Reactivity

Quantum chemical studies, rooted in solving the Schrödinger equation, provide a fundamental understanding of molecular properties. upc.edu These calculations have become increasingly vital in chemical research for their ability to accurately predict molecular equilibrium geometry and reaction energetics. unipd.it

Density Functional Theory (DFT) Applications to Allylic and Cyclohexyl Structures

Density Functional Theory (DFT) has emerged as a robust and widely used method for investigating the electronic structure and properties of molecules. crimsonpublishers.comresearchgate.net DFT is a cost-effective and reliable functional for geometric optimizations and is frequently employed in mechanistic studies. researchgate.net It is particularly useful for studying systems like allyl cyclohexanecarboxylate (B1212342), which contains both flexible allylic and cyclohexyl moieties.

DFT calculations can elucidate the preferred conformations of the cyclohexane (B81311) ring (chair, boat, etc.) and the orientation of the allyl and carboxylate substituents. For instance, in related systems, DFT calculations have shown that for γ-substituted cycloalkylidenemalononitriles, a diaxial conformation is favored to alleviate 1,3-allylic strain. chemrxiv.org Theoretical studies on similar structures, such as 4-allyl-2-methoxyphenyl-1-cyclohexanecarboxylate, have utilized DFT to analyze intramolecular interactions like C-H/π and C-H···H-C interactions that stabilize the solid-state architecture. nih.gov These computational approaches provide a quantitative understanding of subtle stereochemical differences that can dictate structure and reactivity. unipd.it

Investigation of Thermodynamic and Global Reactivity Descriptors

Quantum chemical calculations can determine various thermodynamic and global reactivity descriptors that provide insights into the chemical behavior of a molecule. mdpi.comchemrevlett.com These descriptors are derived from the energies of the frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net

Key Reactivity Descriptors:

Ionization Potential (IP): The energy required to remove an electron.

Electron Affinity (EA): The energy released when an electron is added.

Chemical Potential (μ): A measure of the escaping tendency of electrons from an equilibrium system.

Absolute Electronegativity (χ): The power of an atom or group of atoms to attract electrons.

Molecular Hardness (η) and Softness (S): Measures of the resistance to change in electron distribution. Hardness signifies resistance to charge transfer, while softness indicates higher reactivity. crimsonpublishers.comchemrevlett.com

Electrophilicity Index (ω): A measure of the ability of a species to accept electrons. mdpi.com

The energy gap (ΔE) between the HOMO and LUMO is a crucial indicator of chemical reactivity; a smaller gap suggests higher reactivity and polarizability. researchgate.netphyschemres.org For instance, in a study of quinazoline (B50416) derivatives, a smaller energy gap was correlated with greater inhibition efficiency. physchemres.org The molecular electrostatic potential (MEP) is another valuable tool for identifying reactive sites for electrophilic and nucleophilic attack by mapping the electron density. researchgate.netresearchgate.net

| Descriptor | Definition | Significance in Reactivity |

|---|---|---|

| Ionization Potential (IP) | Energy needed to remove an electron from the HOMO. | Indicates the molecule's ability to act as an electron donor. |

| Electron Affinity (EA) | Energy released when an electron is added to the LUMO. | Indicates the molecule's ability to act as an electron acceptor. |

| Chemical Hardness (η) | (IP - EA) / 2 | Measures resistance to deformation or change in electron configuration. Higher hardness implies lower reactivity. |

| Chemical Softness (S) | 1 / η | Measures the ease of deformation or change in electron configuration. Higher softness implies higher reactivity. |

| Electronegativity (χ) | (IP + EA) / 2 | Reflects the molecule's ability to attract electrons. |

| Electrophilicity Index (ω) | μ² / (2η) where μ = -(IP+EA)/2 | Quantifies the global electrophilic nature of a molecule. |

Molecular Modeling and Simulation Techniques

Molecular modeling encompasses a range of computational techniques used to represent and simulate the behavior of molecules. upc.edu These methods are essential for studying the dynamic nature of flexible molecules like allyl cyclohexanecarboxylate.

Molecular Mechanics and Dynamics Simulations

Molecular mechanics (MM) simplifies a molecule into a 'balls-on-springs' model, where atoms are spheres and bonds are springs. jussieu.fr This classical approach uses a force field, a set of parameters and equations, to calculate the potential energy of a system as a function of its atomic coordinates. upc.edu MM is computationally less demanding than quantum mechanics, making it suitable for large systems and for exploring conformational landscapes. upc.edu

Molecular dynamics (MD) simulations predict the time evolution of a system of interacting particles by solving Newton's equations of motion. nih.gov MD simulations provide a detailed picture of molecular motion, allowing for the study of conformational changes, solvent effects, and the thermodynamics of molecular interactions. jussieu.frresearchgate.net For a molecule like allyl cyclohexanecarboxylate, MD simulations can reveal the accessible conformations of the cyclohexyl ring and the rotational freedom of the allyl group in different environments.

Potential Energy Surface Analysis

A potential energy surface (PES) is a fundamental concept in computational chemistry that maps the energy of a molecule as a function of its geometry. wayne.edunih.gov The PES provides a landscape of minima (stable structures), saddle points (transition states), and reaction pathways. wayne.edu

By exploring the PES, chemists can identify the most stable conformations of allyl cyclohexanecarboxylate, the energy barriers between them, and the pathways for chemical reactions. wayne.eduresearchgate.net For example, a PES analysis can determine the relative energies of the axial and equatorial conformers of the cyclohexanecarboxylate group and the rotational barriers of the allyl substituent. This information is crucial for understanding the molecule's reactivity and stereochemistry. unipd.it

Theoretical Elucidation of Reaction Mechanisms and Intermediates

Computational chemistry is a powerful tool for investigating reaction mechanisms at the molecular level. mdpi.com DFT calculations are frequently used to model the entire reaction pathway, identifying transition states and intermediates, and calculating activation energies. mdpi.com

For reactions involving allyl carboxylates, such as the Tsuji-Trost reaction, theoretical studies have been instrumental in understanding the role of the metal catalyst, ligands, and solvent. For instance, in a cobalt-hydride catalyzed reaction of an allyl carboxylate, DFT analysis showed that the hydrogen atom transfer to the γ-position was energetically more favorable than to the β-position, leading to the formation of a radical intermediate. chemrxiv.org Similarly, computational studies on the deallylation of allyl cyclohexanecarboxylate have suggested a mechanism involving a Co(III)–six-membered cyclic intermediate. acs.org

Computational Prediction of Chemical Interactions and Selectivity

Computational chemistry and theoretical modeling offer powerful tools for understanding and predicting the chemical behavior of molecules like allyl cyclohexanecarboxylate. These methods allow for the in-silico investigation of reaction mechanisms, transition states, and the factors that govern selectivity, providing insights that can be difficult to obtain through experimental means alone.

Detailed Research Findings

Recent research into the cobalt-catalyzed alkene-carboxylate transposition (ACT) of allyl carboxylates has demonstrated the utility of computational modeling in predicting reaction outcomes. In these studies, various allyl carboxylates were investigated to understand the factors influencing the migration of the carboxylate group. Allyl cyclohexanecarboxylate was among the substrates studied, and it was found to be a proficient migrating group. chemrxiv.org

Computational studies, often employing Density Functional Theory (DFT), are instrumental in elucidating the reaction mechanisms of such transformations. For instance, in the context of cobalt-catalyzed reactions, preliminary computational findings suggest a mechanism involving metal-hydride hydrogen atom transfer (MHAT) and a 1,2-radical migration (RaM) process. chemrxiv.org The calculated energy barriers for different pathways can help predict which product is likely to be favored, thus explaining the observed selectivity.

In a specific study, the cobalt-catalyzed ACT reaction of various allyl carboxylates was performed. The reaction demonstrated a broad substrate scope, with different carboxylate groups exhibiting varying degrees of reactivity and yielding the desired rearranged product. The cyclohexanecarboxylate group, in particular, proved to be an effective migrating group, affording the product in a high yield, which is indicative of high selectivity for the transposition reaction. chemrxiv.org

The table below summarizes the yield for the alkene-carboxylate transposition product when using cyclohexanecarboxylate as the migrating group in a cobalt-catalyzed reaction. chemrxiv.org

| Migrating Group | Product Yield (%) |

| Cyclohexanecarboxylate | 80 |

This table is based on data from a study on cobalt-catalyzed alkene-carboxylate transposition reactions. chemrxiv.org

Furthermore, computational models can be used to analyze the electronic and steric properties of the reactants and catalysts, which play a crucial role in determining the selectivity of a reaction. For example, in palladium-catalyzed allylic alkylation reactions involving similar ester systems, DFT simulations have been used to study the active catalytic species and reaction intermediates. caltech.edu While not directly focused on allyl cyclohexanecarboxylate, these studies provide a framework for how computational methods can be applied to predict the interactions between the allyl group, the cyclohexanecarboxylate moiety, and a metal catalyst.

The prediction of selectivity in these systems often involves comparing the activation energies of different possible reaction pathways. The pathway with the lowest energy barrier is predicted to be the major reaction pathway, leading to the predominant product. These computational predictions can then be correlated with experimental results to validate the proposed mechanism and the factors controlling selectivity.

Advanced Analytical Methodologies for Characterization in Chemical Research

Chromatographic Techniques for Separation and Purity Determination

Chromatography is an indispensable tool in synthetic chemistry for the separation of compounds from a mixture and the assessment of their purity. For allyl cyclohexanecarboxylate (B1212342), several chromatographic methods are routinely applied.

Gas Chromatography (GC) and Chiral Gas Chromatography (GC-MS/GC)

Gas chromatography is a powerful technique for separating and analyzing volatile compounds without decomposition. In the context of allyl cyclohexanecarboxylate, GC is used to determine the purity of a synthesized sample and to identify potential byproducts. google.com The compound is vaporized and passed through a column, with separation based on the differential partitioning of the analyte between the stationary and mobile phases. The retention time, the time it takes for the compound to travel through the column, is a characteristic property that aids in its identification. europa.eu

For more detailed analysis, GC is often coupled with mass spectrometry (GC-MS). jmchemsci.com This hybrid technique not only separates the components of a mixture but also provides structural information by analyzing the mass-to-charge ratio of the ionized molecules and their fragmentation patterns. jmchemsci.com This is particularly useful for confirming the molecular weight and fragmentation pattern of allyl cyclohexanecarboxylate.

Furthermore, when dealing with chiral molecules, where enantiomers (non-superimposable mirror images) exist, chiral gas chromatography is employed. nih.govualberta.ca This specialized form of GC utilizes a chiral stationary phase to differentiate between the enantiomers of a compound, allowing for their separation and quantification. nih.govmdpi.comsigmaaldrich.com The ability to separate enantiomers is crucial in many fields, particularly in the pharmaceutical and fragrance industries, where the biological activity of enantiomers can differ significantly. nih.govmdpi.com

Table 1: Representative GC Parameters for Analysis

| Parameter | Value |

| Column Type | Capillary column (e.g., Carbowax 20M) europa.eu |

| Injector Temperature | 200 - 220 °C europa.eugcms.cz |

| Column Temperature Program | e.g., 130 °C isothermal europa.eu or a temperature gradient gcms.cz |

| Carrier Gas | Helium europa.eu or Nitrogen europa.eu |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) europa.eu |

This table presents typical parameters and may vary depending on the specific instrument and analytical goals.

Thin-Layer Chromatography (TLC) for Reaction Progression Monitoring

Thin-Layer Chromatography (TLC) is a simple, rapid, and versatile technique used to monitor the progress of chemical reactions. ub.edusoton.ac.uk In the synthesis of allyl cyclohexanecarboxylate, TLC allows chemists to observe the consumption of starting materials and the formation of the desired product over time. caltech.edugoogle.com A small spot of the reaction mixture is applied to a plate coated with a thin layer of adsorbent material, typically silica (B1680970) gel. The plate is then placed in a developing chamber with a suitable solvent system (mobile phase). As the solvent moves up the plate by capillary action, the components of the mixture separate based on their differential affinity for the stationary and mobile phases. The resulting spots can be visualized under UV light or by staining, and their retention factor (Rf) values can be calculated to track the reaction's progress.

Flash Chromatography for Product Isolation

Once a reaction is deemed complete by TLC, the desired product, allyl cyclohexanecarboxylate, needs to be isolated from the crude reaction mixture. Flash chromatography is a preparative purification technique that is faster than traditional column chromatography. chemistnotes.comd-nb.info It utilizes a column packed with a stationary phase (often silica gel) and applies pressure to force the solvent through the column at a higher flow rate. chemistnotes.com This allows for efficient separation and isolation of the target compound in a relatively short amount of time. interchim.frcdnsciencepub.com The choice of solvent system is typically guided by the results obtained from TLC analysis. d-nb.info

Spectroscopic Characterization Techniques

Spectroscopy involves the interaction of electromagnetic radiation with matter and provides invaluable information about the structure and functional groups present in a molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for elucidating the structure of organic compounds. Both proton (¹H) and carbon-13 (¹³C) NMR are used to characterize allyl cyclohexanecarboxylate. thieme-connect.degoogle.com

¹H NMR Spectroscopy: This technique provides information about the number of different types of protons in a molecule, their chemical environment, and their connectivity. For allyl cyclohexanecarboxylate, the ¹H NMR spectrum would show distinct signals for the protons of the allyl group and the cyclohexyl ring. chemicalbook.comresearchgate.net The chemical shift (δ) of these signals, their splitting patterns (multiplicity), and their integration values are all used to confirm the structure. For instance, the vinylic protons of the allyl group would appear in a characteristic downfield region of the spectrum. researchgate.net

¹³C NMR Spectroscopy: This technique provides information about the carbon skeleton of a molecule. Each unique carbon atom in allyl cyclohexanecarboxylate gives a distinct signal in the ¹³C NMR spectrum. oregonstate.eduorganicchemistrydata.org The chemical shifts of the carbonyl carbon of the ester group, the carbons of the allyl group, and the carbons of the cyclohexyl ring would all be in predictable regions, further confirming the compound's identity. oregonstate.edubmrb.io

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for Allyl Cyclohexanecarboxylate

| Atom | ¹H NMR (ppm) | ¹³C NMR (ppm) |

| Allyl CH₂ | ~4.5 | ~65 |

| Allyl CH | ~5.9 | ~132 |

| Allyl =CH₂ | ~5.2-5.3 | ~118 |

| Cyclohexyl CH (α to C=O) | ~2.3 | ~43 |

| Cyclohexyl CH₂ | ~1.2-1.9 | ~25-29 |

| Carbonyl C=O | - | ~175 |

Note: These are approximate values and can be influenced by the solvent and other experimental conditions. bmrb.iopdx.edu

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. uniroma1.it For allyl cyclohexanecarboxylate, the IR spectrum would show characteristic absorption bands that confirm the presence of the ester and alkene functional groups. libretexts.orglibretexts.org

A strong absorption band in the region of 1735-1750 cm⁻¹ is indicative of the carbonyl (C=O) stretch of the ester group. pressbooks.pub Additionally, the C-O stretching vibrations of the ester would appear in the 1000-1300 cm⁻¹ region. pressbooks.pub The presence of the allyl group would be confirmed by C=C stretching absorption around 1640-1680 cm⁻¹ and =C-H stretching absorptions above 3000 cm⁻¹. libretexts.orglibretexts.org

Table 3: Key IR Absorption Frequencies for Allyl Cyclohexanecarboxylate

| Functional Group | Vibrational Mode | Characteristic Absorption (cm⁻¹) |

| Ester (C=O) | Stretch | 1735 - 1750 pressbooks.pub |

| Ester (C-O) | Stretch | 1000 - 1300 pressbooks.pub |

| Alkene (C=C) | Stretch | 1640 - 1680 libretexts.org |

| Alkene (=C-H) | Stretch | > 3000 libretexts.org |

| Alkane (C-H) | Stretch | 2850 - 2960 libretexts.org |

This table highlights the most diagnostic IR peaks for the identification of allyl cyclohexanecarboxylate.

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio (m/z) of ionized molecules. This information is crucial for elucidating the structure of a compound through the analysis of its molecular ion and fragmentation patterns. In the case of Allyl cyclohexanecarboxylate, mass spectrometry provides valuable insights into its molecular weight and the characteristic fragments that are formed upon ionization.

When subjected to mass spectrometry, particularly with techniques like gas chromatography-mass spectrometry (GC-MS), Allyl cyclohexanecarboxylate will produce a molecular ion peak corresponding to its molecular weight. diabloanalytical.com The fragmentation of this molecular ion is a key aspect of the analysis. The process typically involves the breaking of weaker bonds within the molecule, leading to the formation of stable carbocations and radical species. msu.edu

Common fragmentation pathways for esters like Allyl cyclohexanecarboxylate often involve cleavage of the bonds adjacent to the carbonyl group. The loss of the allyl group (C₃H₅) or the cyclohexanecarbonyl group are plausible fragmentation patterns. The resulting fragment ions are then detected, and their m/z ratios are plotted to generate a mass spectrum. The most abundant ion in this spectrum is referred to as the base peak. pharmacy180.com

For Allyl cyclohexanecarboxylate, characteristic fragments would likely include the allyl cation (m/z = 41) and the cyclohexanecarbonyl cation. msu.edu The presence and relative abundance of these and other fragments can help confirm the structure of the compound. High-resolution mass spectrometry (HRMS) can further provide the exact mass of the ions, allowing for the determination of the elemental composition of the molecular ion and its fragments. rsc.org

Table 1: Predicted Mass Spectrometry Data for Allyl cyclohexanecarboxylate

| Fragment | Structure | Predicted m/z |

|---|---|---|

| Molecular Ion | [C₁₀H₁₆O₂]⁺ | 168.12 |

| Allyl Cation | [C₃H₅]⁺ | 41.04 |

| Cyclohexanecarbonyl Cation | [C₇H₁₁O]⁺ | 111.08 |

| Loss of Allyl Radical | [C₇H₁₁O₂]⁺ | 127.07 |

| Loss of CO₂ from [M-C₃H₅]⁺ | [C₆H₁₁]⁺ | 83.08 |

Note: The predicted m/z values are based on the most common isotopes and may vary slightly in experimental data.

Determination of Stereochemical Purity (e.g., Enantiomeric Excess)

The determination of stereochemical purity, specifically the enantiomeric excess (ee), is critical when dealing with chiral compounds. Allyl cyclohexanecarboxylate can exist as enantiomers if a chiral center is present in the cyclohexyl ring, for instance, in derivatives like 2-allyl-2-methylcyclohexanone which can be synthesized from a related starting material. orgsyn.orgorgsyn.org The enantiomeric excess quantifies the purity of a sample containing a chiral compound, indicating the degree to which one enantiomer is present in excess of the other.

Several advanced analytical techniques are employed to determine the enantiomeric excess of chiral compounds.

Gas Chromatography (GC) on a Chiral Stationary Phase: This is a widely used and highly accurate method. nih.gov The sample is vaporized and passed through a GC column that contains a chiral stationary phase. The two enantiomers interact differently with the chiral stationary phase, leading to different retention times. orgsyn.org By comparing the peak areas of the two enantiomers in the resulting chromatogram, the enantiomeric excess can be precisely calculated. For example, the enantiomeric excess of a related compound, (S)-2-allyl-2-methylcyclohexanone, was determined using a Chiraldex G-TA column. orgsyn.org

High-Performance Liquid Chromatography (HPLC) on a Chiral Stationary Phase: Similar to chiral GC, chiral HPLC utilizes a column packed with a chiral stationary phase to separate enantiomers. nii.ac.jp This technique is suitable for non-volatile or thermally labile compounds. The separation is based on the differential diastereomeric interactions between the enantiomers and the chiral stationary phase. sielc.com

Circular Dichroism (CD) Spectroscopy: This technique measures the differential absorption of left- and right-circularly polarized light by a chiral molecule. nih.gov Enantiomers will produce mirror-image CD spectra. By creating a calibration curve with samples of known enantiomeric excess, the ee of an unknown sample can be determined. nih.gov This method can be adapted for high-throughput screening. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy with Chiral Shift Reagents: In this method, a chiral lanthanide shift reagent is added to the sample. This reagent forms diastereomeric complexes with the enantiomers, causing their NMR signals (typically ¹H or ¹³C) to resonate at different chemical shifts. The integration of these separated signals allows for the quantification of the enantiomeric ratio.

The choice of method depends on the specific properties of the compound and the available instrumentation. For Allyl cyclohexanecarboxylate and its derivatives, chiral GC and HPLC are often the methods of choice due to their high accuracy and resolution. orgsyn.orgcaltech.edu

Table 2: Methods for Determining Enantiomeric Excess

| Method | Principle | Advantages | Considerations |

|---|---|---|---|

| Chiral Gas Chromatography (GC) | Differential partitioning of enantiomers on a chiral stationary phase. | High resolution, high accuracy. nih.gov | Compound must be volatile and thermally stable. |

| Chiral High-Performance Liquid Chromatography (HPLC) | Differential interaction of enantiomers with a chiral stationary phase. | Applicable to a wide range of compounds, including non-volatile ones. sielc.com | Can be more time-consuming than GC. |

| Circular Dichroism (CD) Spectroscopy | Measures the difference in absorption of left and right circularly polarized light. | Rapid analysis, suitable for high-throughput screening. nih.gov | Requires a chromophore near the stereocenter; may be less accurate than chromatographic methods. nih.gov |

| NMR with Chiral Shift Reagents | Formation of diastereomeric complexes leading to separate signals for enantiomers. | Provides direct observation and quantification. | Requires a suitable chiral shift reagent and can be complex to interpret. |

Environmental Chemical Research of Esters and Cyclic Compounds

Environmental Fate and Transport of Organic Compounds

The environmental fate of a chemical is dictated by its susceptibility to various degradation processes and its movement through different environmental compartments.

Degradation Pathways in Environmental Matrices

The degradation of allyl cyclohexanecarboxylate (B1212342) in the environment is expected to proceed through several key pathways. The initial and most significant step is the hydrolysis of the ester bond. This reaction, which can be chemically or biologically mediated, breaks the molecule into allyl alcohol and cyclohexanecarboxylic acid. inchem.org This hydrolysis is a common fate for esters in aqueous environments.

Following hydrolysis, the degradation of the two resulting compounds proceeds independently. Cyclohexanecarboxylic acid is a known intermediate in the microbial degradation of various cyclic hydrocarbons. researchgate.netnih.govnih.gov Aerobic bacteria can degrade cyclohexanecarboxylic acid through pathways involving the formation of intermediates like 1-cyclohexene-1-carboxylic acid and benzoic acid, which are then further metabolized. nih.govnih.gov Anaerobic degradation pathways for cyclohexanecarboxylic acid are also known to exist, often converging with the degradation pathways of aromatic compounds. researchgate.netresearchgate.net

The allyl alcohol component, being a simple unsaturated alcohol, is expected to be readily biodegradable by a wide range of microorganisms in soil and water.

Modeling of Pollutant Behavior in Various Compartments

Due to its ester structure, it is anticipated to have moderate hydrophobicity. This would suggest a potential for partitioning from water to organic matter in soil and sediment. However, its susceptibility to hydrolysis would be a critical factor in any model, as this transformation significantly alters the properties of the substance, leading to the formation of more water-soluble and mobile compounds (allyl alcohol and cyclohexanecarboxylic acid). inchem.org Therefore, any accurate model would need to incorporate the rate of hydrolysis as a key parameter influencing its persistence and transport in different environmental compartments.

Analytical Chemistry for Environmental Monitoring

The detection and quantification of allyl cyclohexanecarboxylate and its degradation products in environmental samples like water, soil, and air are crucial for understanding its environmental fate. A variety of analytical techniques are available for the monitoring of organic compounds in the environment. researchgate.netnih.gov

For a compound like allyl cyclohexanecarboxylate, which is a volatile to semi-volatile organic compound, gas chromatography (GC) would be a primary analytical tool. researchgate.netpjoes.com When coupled with a mass spectrometer (GC-MS), it allows for both separation and identification of the compound and its metabolites. nih.gov

For the analysis of its degradation product, cyclohexanecarboxylic acid, which is less volatile, high-performance liquid chromatography (HPLC) could be employed. mdpi.com Sample preparation techniques such as solid-phase microextraction (SPME) could be utilized to pre-concentrate the analyte from environmental matrices, thereby increasing the sensitivity of the analytical method. pjoes.com

Table 1: Potential Analytical Methods for Allyl Cyclohexanecarboxylate and its Degradation Products

| Analyte | Potential Analytical Technique | Detector | Sample Preparation |

| Allyl Cyclohexanecarboxylate | Gas Chromatography (GC) | Mass Spectrometry (MS), Flame Ionization Detector (FID) | Solid-Phase Microextraction (SPME), Liquid-Liquid Extraction |

| Cyclohexanecarboxylic Acid | High-Performance Liquid Chromatography (HPLC), Gas Chromatography (after derivatization) | UV Detector, Mass Spectrometry (MS) | Solid-Phase Extraction (SPE), Liquid-Liquid Extraction |

| Allyl Alcohol | Gas Chromatography (GC) | Flame Ionization Detector (FID), Mass Spectrometry (MS) | Headspace Analysis, Purge and Trap |

Bioavailability and Transformation in Ecological Systems

The bioavailability of allyl cyclohexanecarboxylate determines its potential to be taken up by and interact with living organisms. As an ester, it is expected to be readily hydrolyzed by esterases present in many organisms. inchem.org This in vivo hydrolysis would lead to the formation of allyl alcohol and cyclohexanecarboxylic acid. inchem.org

The resulting cyclohexanecarboxylic acid can then enter metabolic pathways. Studies on related compounds have shown that cyclohexanecarboxylic acid can be metabolized and excreted. nih.gov For instance, in rats, it has been shown to be metabolized and conjugated with glycine (B1666218) and glucuronic acid before excretion. inchem.orgnih.gov

The transformation of allyl cyclohexanecarboxylate within an organism is therefore primarily a process of hydrolysis followed by the metabolism of its constituent parts. The rapid breakdown of the ester linkage likely limits the systemic exposure to the parent compound, with the biological effects being more related to its hydrolysis products.

Q & A

Q. What are the established synthetic routes for allyl cyclohexanecarboxylate, and how can reaction conditions be systematically optimized?

Allyl cyclohexanecarboxylate can be synthesized via copper-catalyzed carbonylative cross-coupling of alkyl iodides with alcohols and sodium hydroxide, as demonstrated by its preparation under mild conditions (δ 4.19–4.16 ppm in H NMR) . Cycloaddition reactions, such as those between 2,3-dimethylbuta-1,3-diene and allyl methacrylate, offer alternative pathways for structurally related alkylcyclohexenecarboxylates . Optimization involves adjusting catalysts (e.g., CuI), solvents (e.g., DMF), and temperature (typically 60–80°C) to enhance yield and selectivity. Kinetic studies and in situ monitoring (e.g., GC-MS) are recommended for parameter refinement.

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing allyl cyclohexanecarboxylate?

Key techniques include:

- H/C NMR : Peaks at δ 4.19–4.16 (m, 2H) and 176.2 ppm (ester carbonyl) confirm the structure .

- Gas Chromatography (GC) : Used to analyze volatile byproducts (e.g., cyclohexene) and assess purity, with retention times calibrated against standards .

- IR Spectroscopy : Ester C=O stretches (~1740 cm) and allyl C=C stretches (~1640 cm) provide functional group validation. Cross-referencing with authentic samples and spectral databases ensures accuracy .

Q. What are the primary research applications of allyl cyclohexanecarboxylate in material science and pharmacology?

This compound serves as a precursor for flavorants , plasticizers , and pharmaceutical intermediates due to its ester and allyl functionalities . Its structural flexibility enables derivatization for drug delivery systems or polymer comonomers. For example, allyl groups facilitate radical polymerization or Michael additions in polymer networks .

Advanced Research Questions

Q. How does the electronic structure of the allyl group influence reactivity in cycloaddition or polymerization reactions?

The allyl system’s molecular orbitals dictate reactivity: the π2 orbital (non-bonding) in the allyl anion or radical promotes regioselective attacks at terminal carbons (C-1/C-3) rather than the central carbon (C-2) . This electronic asymmetry enhances selectivity in Diels-Alder cycloadditions or radical-initiated polymerizations. Computational studies (e.g., DFT) can model frontier orbital interactions to predict reaction pathways .

Q. What methodologies enable enantioselective synthesis of allyl cyclohexanecarboxylate derivatives?

Enantioselective allylation of oximes or hydrazides using chiral catalysts (e.g., BINOL-derived phosphoric acids) achieves stereocontrol. For example, halocyclization of allyl oximes generates isoxazolidines with up to three stereocenters, leveraging chiral auxiliaries or asymmetric catalysis . Purity is validated via chiral HPLC or X-ray crystallography.

Q. How can contradictions in byproduct data during synthesis be resolved?

Contradictions often arise from competing pathways (e.g., oxidation vs. esterification). Byproduct profiling using preparative GC or HPLC isolates components like cyclohexanol or bicyclohexyl . Comparative spectral analysis (IR, H NMR) with authentic standards and mechanistic studies (e.g., isotopic labeling) clarify formation pathways. Statistical tools (e.g., PCA) may identify experimental variables influencing byproduct distribution.

Q. What computational approaches predict the stability and reactivity of allyl cyclohexanecarboxylate under varying conditions?

Quantum chemical calculations (e.g., QSPR, DFT) model bond dissociation energies and transition states to predict thermal/oxidative stability . Molecular dynamics simulations assess solvent interactions (e.g., polarity effects on ester hydrolysis). Machine learning algorithms trained on experimental datasets (e.g., reaction yields vs. temperature) optimize synthetic protocols .

Methodological Notes

- Safety Protocols : Handle allyl esters in fume hoods with explosion-proof equipment due to flammability risks. Ground metal containers to prevent static discharge .

- Data Reproducibility : Document reaction parameters (e.g., stirring rate, inert gas flow) meticulously. Use IUPAC nomenclature and reference commercial databases (e.g., CAS) for compound identification .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.